Carbidopa Ethyl Ester: A Technical Guide to Solubility and Stability
Carbidopa Ethyl Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Carbidopa Ethyl Ester emerges as a critical molecule in the landscape of Parkinson's disease therapeutics, functioning as a prodrug of Carbidopa.[1] The strategic esterification of Carbidopa to its ethyl ester derivative enhances its lipophilicity, a key physicochemical property that can influence its pharmacokinetic profile.[1] This guide provides an in-depth exploration of the core solubility and stability characteristics of Carbidopa Ethyl Ester, offering both foundational knowledge and practical, field-proven methodologies for its comprehensive evaluation. Understanding these attributes is paramount for the successful formulation development, analytical method design, and ultimately, the clinical efficacy of this important pharmaceutical compound.
Physicochemical Properties of Carbidopa Ethyl Ester
A thorough understanding of the fundamental physicochemical properties of Carbidopa Ethyl Ester is the cornerstone of any formulation or analytical development program. These properties dictate its behavior in various environments and are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Data | Source |
| Chemical Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, ethyl ester | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [3] |
| Molecular Weight | 254.28 g/mol | |
| Appearance | Off-White to Orange Solid | [3] |
| CAS Number | 1458640-32-8 | [2][3] |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. As a prodrug, the solubility of Carbidopa Ethyl Ester influences its formulation possibilities and its behavior in vivo prior to its conversion to the active Carbidopa.
Qualitative Solubility Profile
Published data on the quantitative solubility of Carbidopa Ethyl Ester is not extensively available. However, based on its chemical structure and available information, a qualitative profile can be inferred:
-
Organic Solvents: Carbidopa Ethyl Ester is reported to be soluble in methanol. Its increased lipophilicity compared to Carbidopa suggests it is likely to exhibit solubility in other polar organic solvents such as ethanol, DMSO, and acetonitrile.[4]
-
Aqueous Solubility: The aqueous solubility of Carbidopa Ethyl Ester is expected to be limited but influenced by pH. The parent compound, Carbidopa, demonstrates pH-dependent solubility, with higher solubility in acidic conditions (approximately 6 mg/mL at pH 1.5) and lower solubility around neutral pH.[5][6] While the esterification of the carboxylic acid group in Carbidopa Ethyl Ester will alter its ionization profile, the presence of the basic hydrazine and phenolic hydroxyl groups suggests that its aqueous solubility will still be pH-dependent.
Experimental Protocol for Determining Aqueous and Organic Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of Carbidopa Ethyl Ester in a range of aqueous buffers and organic solvents.
Materials:
-
Carbidopa Ethyl Ester reference standard
-
Purified water (USP grade)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Hydrochloric acid (0.1 N)
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Validated HPLC method for Carbidopa Ethyl Ester quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Carbidopa Ethyl Ester to separate vials containing a known volume of each solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining undissolved solid.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (compatible with the HPLC mobile phase).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of Carbidopa Ethyl Ester.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Centrifugation: Removes any fine, suspended particles that could lead to an overestimation of solubility.
-
Validated HPLC Method: Provides the necessary specificity, accuracy, and precision for quantifying the dissolved analyte.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Characteristics
The stability of Carbidopa Ethyl Ester is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As an ester, it is susceptible to hydrolysis, and its catechol moiety may be prone to oxidation.
Known Degradation Pathways
The primary degradation pathway for Carbidopa Ethyl Ester is hydrolysis of the ester linkage to yield Carbidopa and ethanol. This can occur through both chemical (acid or base-catalyzed) and enzymatic (esterase-mediated) processes. Upon hydrolysis, the resulting Carbidopa can further degrade, particularly in solution, to form hydrazine and 3,4-dihydroxyphenylacetone (DHPA).[4] The formation of hydrazine is a significant concern due to its potential carcinogenicity.
Caption: Primary Degradation Pathway of Carbidopa Ethyl Ester.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
Objective: To investigate the degradation of Carbidopa Ethyl Ester under various stress conditions as per ICH guidelines.
Methodology:
A stock solution of Carbidopa Ethyl Ester is prepared and subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., up to 24 hours, with time points).
-
Base Hydrolysis: 0.1 N NaOH at room temperature for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The extent of degradation and the formation of any degradation products are monitored.
Self-Validating System:
The protocol is self-validating by ensuring that the analytical method used can separate the parent drug from all significant degradation products, thus demonstrating its stability-indicating nature. The peak purity of the parent drug should be assessed at each time point using a photodiode array (PDA) detector.
Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is crucial for the accurate quantification of Carbidopa Ethyl Ester and its degradation products.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol). A gradient allows for the effective separation of the relatively polar Carbidopa from the more lipophilic Carbidopa Ethyl Ester and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm, where both Carbidopa and its ester show absorbance). A PDA detector is recommended to assess peak purity.[7][8]
-
Temperature: 30°C.[7]
Method Validation:
The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9]
Caption: Workflow for Forced Degradation Studies.
Conclusion
The successful development of a drug product containing Carbidopa Ethyl Ester hinges on a comprehensive understanding of its solubility and stability. This guide has provided a framework for this understanding, synthesizing available information and presenting robust, scientifically-grounded protocols for the experimental determination of these critical parameters. By following these methodologies, researchers and drug development professionals can generate the high-quality data necessary to inform formulation design, ensure analytical method suitability, and ultimately, contribute to the development of safe and effective therapies for Parkinson's disease.
References
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Krisai, P., et al. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Chula Digital Collections. [Link]
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Nyholm, D., et al. (2020). Pharmacokinetics of Intravenously (DIZ101), Subcutaneously (DIZ102), and Intestinally (LCIG) Infused Levodopa in Advanced Parkinson Disease. Clinical Neuropharmacology, 43(5), 137-143. [Link]
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